Cas no 53249-76-6 (BENZENETHIOL, 3-CHLORO-2-METHYL-)
BENZENETHIOL, 3-CHLORO-2-METHYL- Chemical and Physical Properties
Names and Identifiers
-
- BENZENETHIOL, 3-CHLORO-2-METHYL-
- 3-Chloro-2-methylthiophenol
- 3-Chloro-2-methylbenzene-1-thiol
- 3-Chloro-2-methylbenzenethiol
- SCHEMBL2095595
- 53249-76-6
- EN300-673784
- AKOS006309570
- QDSPMTRKJURMOL-UHFFFAOYSA-N
- 3-chloro-2-methyl-thiophenol
- CS-0257550
-
- MDL: MFCD11111079
- Inchi: 1S/C7H7ClS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
- InChI Key: QDSPMTRKJURMOL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)S
Computed Properties
- Exact Mass: 157.9956991g/mol
- Monoisotopic Mass: 157.9956991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 1Ų
BENZENETHIOL, 3-CHLORO-2-METHYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037936-1g |
3-Chloro-2-methylthiophenol |
53249-76-6 | 97% | 1g |
£388.00 | 2022-02-28 | |
| Fluorochem | 037936-5g |
3-Chloro-2-methylthiophenol |
53249-76-6 | 97% | 5g |
£1084.00 | 2022-02-28 | |
| abcr | AB434790-1 g |
3-Chloro-2-methylthiophenol; . |
53249-76-6 | 1g |
€569.80 | 2023-07-18 | ||
| abcr | AB434790-5 g |
3-Chloro-2-methylthiophenol; . |
53249-76-6 | 5g |
€1,512.80 | 2023-07-18 | ||
| Enamine | EN300-673784-0.05g |
3-chloro-2-methylbenzene-1-thiol |
53249-76-6 | 95% | 0.05g |
$135.0 | 2023-03-11 | |
| Enamine | EN300-673784-0.1g |
3-chloro-2-methylbenzene-1-thiol |
53249-76-6 | 95% | 0.1g |
$202.0 | 2023-03-11 | |
| Enamine | EN300-673784-0.25g |
3-chloro-2-methylbenzene-1-thiol |
53249-76-6 | 95% | 0.25g |
$289.0 | 2023-03-11 | |
| Enamine | EN300-673784-0.5g |
3-chloro-2-methylbenzene-1-thiol |
53249-76-6 | 95% | 0.5g |
$480.0 | 2023-03-11 | |
| Enamine | EN300-673784-1.0g |
3-chloro-2-methylbenzene-1-thiol |
53249-76-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-673784-2.5g |
3-chloro-2-methylbenzene-1-thiol |
53249-76-6 | 95% | 2.5g |
$1202.0 | 2023-03-11 |
BENZENETHIOL, 3-CHLORO-2-METHYL- Suppliers
BENZENETHIOL, 3-CHLORO-2-METHYL- Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on BENZENETHIOL, 3-CHLORO-2-METHYL-
BENZENETHIOL, 3-CHLORO-2-METHYL-: A Comprehensive Overview
BENZENETHIOL, 3-CHLORO-2-METHYL- is a synthetic organic compound that has garnered significant attention in the field of biomedical research and chemical synthesis. With the CAS Registry Number 53249-76-6, this compound represents an important class of aromatic thioethers, which are known for their unique chemical properties and potential applications in various industries.
The structure of BENZENETHIOL, 3-CHLORO-2-METHYL- features a benzene ring substituted with a thiol (-SH) group, a chlorine atom, and a methyl group. This specific substitution pattern renders the compound highly reactive and versatile, making it an attractive candidate for chemical transformations and biochemical applications.
Recent studies have highlighted the potential of BENZENETHIOL, 3-CHLORO-2-METHYL- in the development of thiol-containing drugs. Its reactivity with various electrophiles makes it a valuable intermediate in the synthesis of complex molecules, including anticancer agents and neuroprotective compounds. For instance, researchers have explored its use in creating disulfide bonds, which are critical for protein folding and stability in biological systems.
Another promising application of BENZENETHIOL, 3-CHLORO-2-METHYL- lies in the realm of sensor technology. The compound's ability to undergo selective reactions with specific analytes makes it a potential candidate for designing highly sensitive and selective chemical sensors. This could be particularly useful in biomedical diagnostics, where the detection of trace amounts of biomolecules is crucial.
Furthermore, advancements in green chemistry have led to innovative methods for synthesizing BENZENETHIOL, 3-CHLORO-2-METHYL-. These approaches emphasize the use of sustainable reagents and catalysts, reducing the environmental impact of chemical manufacturing. Such developments align with the growing global emphasis on eco-friendly production processes in the pharmaceutical industry.
Despite its potential, the handling of BENZENETHIOL, 3-CHLORO-2-METHYL- requires careful consideration due to its sensitivity to oxidation and nucleophilic attack. Researchers must adhere to stringent safety protocols to ensure the integrity of their experiments and protect against unintended side reactions.
In conclusion, BENZENETHIOL, 3-CHLORO-2-METHYL- stands as a testament to the ongoing advancements in organic chemistry and its profound impact on biomedical sciences. Its unique properties and versatile applications make it an invaluable tool for scientists and researchers across various disciplines.
53249-76-6 (BENZENETHIOL, 3-CHLORO-2-METHYL-) Related Products
- 18858-06-5(5-Chloro-2-methylthiophenol)
- 17178-00-6(Benzenethiol,4-chloro-3-methyl-)
- 61309-30-6(Benzene, 1,1'-thiobis[3-chloro-4-methyl-)
- 17178-01-7(4-chloro-2-methylthiophenol)
- 82961-52-2(3-Chloro-2-methylphenyl Methylsulfide)
- 18800-45-8(Benzenethiol, 3-chloro-4-methyl-)
- 59962-29-7(4-chloro-2,5-dimethylbenzene-1-thiol)
- 5087-20-7(5-Chloro-2-methylbenzenethiol)
- 90825-53-9(2-chloro-3-methylbenzene-1-thiol)
- 497144-61-3(Disulfide, bis(3-chloro-2-methylphenyl))